molecular formula C11H9NO2 B12582652 Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)-

Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)-

Cat. No.: B12582652
M. Wt: 187.19 g/mol
InChI Key: OLTUJBVTUMWDIM-YWEYNIOJSA-N
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Description

Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the 5-position and an acetonitrile group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of Acetonitrile,(5-methoxy-3(2H)-benzofuranylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific biological responses .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(2E)-2-(5-methoxy-1-benzofuran-3-ylidene)acetonitrile

InChI

InChI=1S/C11H9NO2/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-4,6H,7H2,1H3/b8-4-

InChI Key

OLTUJBVTUMWDIM-YWEYNIOJSA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)OC/C2=C/C#N

Canonical SMILES

COC1=CC2=C(C=C1)OCC2=CC#N

Origin of Product

United States

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